molecular formula C32H23P B14243577 Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- CAS No. 405919-42-8

Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-

Cat. No.: B14243577
CAS No.: 405919-42-8
M. Wt: 438.5 g/mol
InChI Key: RYSSNRHEVRMTJP-UHFFFAOYSA-N
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Description

Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- is an organophosphorus compound characterized by the presence of a phosphine group attached to a phenanthrene and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- typically involves the reaction of 2-bromochlorobenzene with 9-bromophenanthrene and diphenylchlorophosphine. The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst to facilitate the coupling reaction . The reaction conditions include:

    Temperature: Typically around 80-100°C

    Solvent: Commonly used solvents include toluene or xylene

    Catalyst: Palladium-based catalysts such as Pd(PPh3)4

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed.

Major Products Formed

    Oxidation: Phosphine oxides

    Reduction: Phosphine hydrides

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- involves its interaction with molecular targets such as metal ions and enzymes. The compound acts as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The phenanthrene moiety provides additional stability and electronic properties to the complexes, enhancing their reactivity and selectivity.

Comparison with Similar Compounds

Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- can be compared with other similar compounds such as:

    Diphenylphosphine: Lacks the phenanthrene moiety, resulting in different electronic properties and reactivity.

    Triphenylphosphine: Contains three phenyl groups, offering different steric and electronic effects.

    Dicyclohexylphosphine: Features cyclohexyl groups, providing different steric hindrance and solubility properties.

The uniqueness of Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl- lies in its combination of phenanthrene and phenyl groups, which impart distinct electronic and steric characteristics, making it a valuable compound in various applications.

Properties

CAS No.

405919-42-8

Molecular Formula

C32H23P

Molecular Weight

438.5 g/mol

IUPAC Name

(2-phenanthren-9-ylphenyl)-diphenylphosphane

InChI

InChI=1S/C32H23P/c1-3-14-25(15-4-1)33(26-16-5-2-6-17-26)32-22-12-11-21-30(32)31-23-24-13-7-8-18-27(24)28-19-9-10-20-29(28)31/h1-23H

InChI Key

RYSSNRHEVRMTJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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